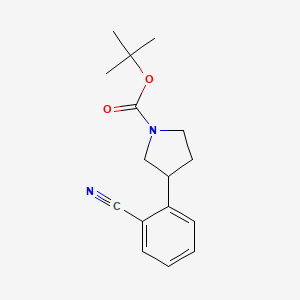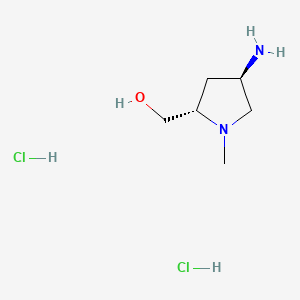
4-Isopropylthiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by an isopropyl group attached to the fourth carbon and an aldehyde group attached to the third carbon of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. This method typically uses an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the aldehyde group at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylthiophene-3-carboxylic acid.
Reduction: 4-Isopropylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Isopropylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 4-Isopropylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carbaldehyde: Lacks the isopropyl group, making it less sterically hindered.
4-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of an isopropyl group, affecting its reactivity and physical properties.
4-Ethylthiophene-3-carbaldehyde: Contains an ethyl group, providing a different balance of steric and electronic effects compared to the isopropyl group.
Uniqueness: 4-Isopropylthiophene-3-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
4-propan-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)8-5-10-4-7(8)3-9/h3-6H,1-2H3 |
InChI-Schlüssel |
VXDDTOGSSFQJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)






![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)





